9-Oxo-9,10-dihydroacridine-2-sulfonic acid is a compound with the molecular formula and a CAS number of 61556-11-4. It belongs to the acridine family, which consists of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound is classified as an acridone derivative and has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
The synthesis of 9-oxo-9,10-dihydroacridine-2-sulfonic acid can be achieved through various methods. One notable approach involves the Bernthsen synthesis, which utilizes polyphosphoric acid as both solvent and reagent. This method has been improved over time to enhance yields and reduce reaction times. For instance, using microwave-assisted techniques has significantly shortened reaction times while maintaining high yields of acridine derivatives .
In a typical synthesis route, starting materials such as 2-phenylaminoterephthalic acid can be treated with polyphosphoric acid to yield the desired acridine structure. Subsequent steps may involve functional group modifications to introduce sulfonic acid groups, which are crucial for enhancing solubility and biological activity .
The molecular structure of 9-oxo-9,10-dihydroacridine-2-sulfonic acid features a fused ring system characteristic of acridone derivatives. The compound's structure can be represented as follows:
Key structural data include:
9-Oxo-9,10-dihydroacridine-2-sulfonic acid participates in various chemical reactions, primarily due to its functional groups. It can undergo electrophilic aromatic substitution reactions, nucleophilic attacks at the carbonyl carbon, and condensation reactions with amines or alcohols.
For example, the sulfonic acid group can facilitate nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets. Additionally, derivatives of this compound have shown potential in forming complexes with metal ions, which may influence their biological activity .
The mechanism of action for 9-oxo-9,10-dihydroacridine-2-sulfonic acid primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. Studies suggest that acridine derivatives can intercalate into DNA or RNA strands, disrupting their normal function and leading to cytotoxic effects.
Moreover, the compound exhibits potential as an inhibitor of specific enzymes involved in cancer progression or viral replication. For instance, molecular docking studies have indicated that interactions between this compound and target proteins are mediated by hydrogen bonding and π–π stacking interactions .
The physical and chemical properties of 9-oxo-9,10-dihydroacridine-2-sulfonic acid include:
These properties contribute to its solubility profile and influence its reactivity in biological systems .
9-Oxo-9,10-dihydroacridine-2-sulfonic acid has several scientific applications:
Acridine derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance recognized since the early 20th century. The foundational compound tacrine (9-amino-1,2,3,4-tetrahydroacridine) marked a milestone as the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease (AD) symptom management [2]. This breakthrough catalyzed extensive exploration of the acridine core for diverse pathologies, including bacterial infections (e.g., acriflavine), malaria (quinacrine), and cancer [2] [7]. The inherent planarity and electron-rich heteroaromatic system of acridines facilitate DNA intercalation and enzyme inhibition—properties leveraged in antimicrobial and antitumor agents [4] [7].
Structural derivatization at the 9-position has been pivotal for optimizing bioactivity and overcoming limitations like hepatotoxicity in tacrine. Phosphorylated dihydroacridines exemplify modern innovations, showing enhanced blood-brain barrier permeability and multitarget profiles for neurodegenerative diseases [2]. Sulfonic acid functionalization—as in 9-oxo-9,10-dihydroacridine-2-sulfonic acid—extends this strategy, aiming to improve solubility and introduce electrostatic interactions with biological targets [3] [4]. This evolution underscores a transition from monofunctional agents to rationally designed multifunctional ligands addressing complex disease pathways.
Table 1: Key Milestones in Acridine-Based Drug Development
Time Period | Key Acridine Derivatives | Therapeutic Application | Advancement |
---|---|---|---|
1940s-1960s | Quinacrine, Acriflavine | Antimalarial, Antibacterial | Established DNA intercalation mechanism |
1990s | Tacrine | Alzheimer’s disease (first FDA-approved AChEi) | Validated acridine scaffold for CNS targets |
2000s-Present | 9-Phosphoryl-9,10-dihydroacridines | Multitarget AD therapy | Improved BBB permeability and reduced hepatotoxicity |
Recent | Sulfonated acridones (e.g., 9-oxo-9,10-dihydroacridine-2-sulfonic acid) | Solubility-enhanced bioactive agents | Enables targeting of polar enzyme sites and protein interfaces |
The 9-oxo-9,10-dihydroacridine (acridone) core is a redox-active pharmacophore critical for balancing electronic properties and binding interactions. Its conjugated system stabilizes radical intermediates, enabling potent antioxidant effects via hydrogen-atom transfer (HAT) or proton-coupled electron transfer (PCET) mechanisms [6]. For instance, phosphorylated dihydroacridines exhibit radical-scavenging capacities comparable to Trolox in ABTS and FRAP assays—attributes linked to their ability to mitigate oxidative stress in neurodegenerative pathologies [2]. The non-aromatized C9–C10 bond introduces partial saturation, enhancing conformational flexibility for optimal target engagement while retaining planarity for π-stacking [7].
This scaffold’s versatility is exemplified in its enzyme inhibitory profiles. Dihydroacridines with arylphosphoryl substituents (e.g., compounds 1d and 1e) selectively inhibit butyrylcholinesterase (BChE) (IC₅₀ = 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively)—a target upregulated in late-stage AD [2]. Molecular docking reveals key interactions: the carbonyl oxygen at C9 hydrogen-bonds with catalytic residues, while the acridone core stacks with aromatic side chains in the BChE gorge [2]. Additionally, the core’s dipole moment facilitates polar contacts with amyloid-β (Aβ) aggregates, inhibiting fibrillization (e.g., 58.9% inhibition for 1d) [2]. Such multifunctionality—simultaneously addressing cholinergic deficits, oxidative stress, and protein aggregation—is a hallmark of modern acridone-based drug design.
Table 2: Structural Features and Biological Relevance of the 9-Oxo-9,10-dihydroacridine Core
Structural Element | Electronic/Conformational Property | Biological Relevance | Example in Pharmacological Studies |
---|---|---|---|
C9 Carbonyl | Hydrogen-bond acceptor; Electron-withdrawing | Enzyme active site recognition (e.g., BChE gorge) | H-bond with His438 in BChE [2] |
Conjugated tricyclic system | Planarity; Redox activity | DNA/enzyme intercalation; Radical stabilization | ABTS•⁺ scavenging (IC₅₀ ~ Trolox) [2] |
Non-aromatized C9-C10 bond | Partial saturation; Enhanced flexibility | Adaptive binding to diverse targets | Aβ aggregation inhibition (up to 58.9%) [2] |
Variable C2 substituent | Modulates solubility and steric bulk | Target selectivity and pharmacokinetics | Sulfonic acid enhances solubility and ionic interactions [3] |
Sulfonic acid (–SO₃H) functionalization addresses two pivotal challenges in acridine-based drug development: aqueous solubility and electrostatic complementarity with biological targets. The strongly acidic sulfonic group (pKₐ ~ −2 to 1) ensures high hydrophilicity, countering the inherent lipophilicity of the acridone core [3] [5]. This is critical for bioavailability and formulation of intravenous or CNS-targeted therapeutics. For example, anthraquinone-1-sulfonic acid derivatives exhibit water solubility >50 mg/mL, enabling parenteral administration [4].
Electrostatically, the anionic sulfonate (–SO₃⁻) forms stable salt bridges with cationic residues (e.g., lysine, arginine) in enzyme binding sites. In hematopoietic prostaglandin D synthase (H-PGDS), Cibacron Blue’s sulfonate groups coordinate with conserved Lys112 and Lys198, yielding sub-micromolar inhibition (IC₅₀ = 40 nM) [4]. Similarly, in amyloid-β, sulfonate-carboxylate repulsion may disrupt β-sheet stacking, attenuating aggregation [2]. The steric bulk of the sulfonic group further influences binding orientation, as evidenced by positional isomers: 2-sulfonic acid derivatives of acridone show distinct target affinities versus 1-sulfonated anthraquinones [3] [4].
Beyond direct target modulation, sulfonation alters ADMET profiles. Computational predictions for sulfonated dihydroacridines indicate favorable blood-brain barrier permeability (logBB > 0.3) and reduced hepatotoxicity risk—addressing key limitations of early acridine drugs [2] [5]. This positions 9-oxo-9,10-dihydroacridine-2-sulfonic acid as a strategic intermediate for developing multifunctional agents with optimized pharmacokinetics and target engagement.
Table 3: Impacts of Sulfonic Acid Functionalization on Drug Properties
Property | Effect of Sulfonic Acid Group | Pharmacological Advantage | Example Compound |
---|---|---|---|
Aqueous Solubility | Increases by >2 orders of magnitude | Enhanced oral absorption; IV formulation feasibility | Anthraquinone-1-sulfonic acid [4] |
Target Binding | Forms ionic bonds with basic residues | High-affinity enzyme inhibition (nM-μM) | Cibacron Blue (IC₅₀ = 40 nM vs H-PGDS) [4] |
Polarity | Lowers logP by 2–3 units | Reduced off-target binding; Improved tissue distribution | Benzenesulfonyl hydrazones [5] |
Toxicity Profile | Mitigates hepatotoxicity risk | Safer than tacrine analogs | Predicted low cardiotoxicity for phosphoryl-acridines [2] |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: